1,3-Butanediol dipalmitate

Descripción general

Descripción

1,3-Butanediol dipalmitate is an ester compound derived from 1,3-butanediol and palmitic acid. It is a white, waxy solid at room temperature and is primarily used in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.

Métodos De Preparación

1,3-Butanediol dipalmitate can be synthesized through esterification of 1,3-butanediol with palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion. Industrial production methods may involve continuous esterification processes to enhance efficiency and yield.

Análisis De Reacciones Químicas

1,3-Butanediol dipalmitate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,3-butanediol and palmitic acid.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

1,3-Butanediol dipalmitate has been investigated as a potential carrier for drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively. Studies have indicated that it can enhance the solubility and bioavailability of poorly soluble drugs, which is crucial for improving therapeutic efficacy .

Nutritional Supplements

Research indicates that this compound may serve as a source of energy in nutritional supplements. Due to its ability to metabolize into ketone bodies, it has been studied for its potential to enhance endurance performance. In a study involving athletes, supplementation with 1,3-butanediol showed an increase in blood β-hydroxybutyrate (βHB) levels without significantly improving performance metrics . This suggests its role as a glycogen-sparing agent during prolonged exercise.

Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its moisturizing properties. As a humectant, this compound helps retain moisture in skin and hair products, enhancing their effectiveness . Its compatibility with various skin types makes it an attractive ingredient for formulations aimed at improving skin hydration.

Case Studies

Potential Health Benefits

The potential health benefits of this compound extend beyond energy supplementation. It has been explored for its role in metabolic health:

Mecanismo De Acción

The mechanism of action of 1,3-butanediol dipalmitate involves its interaction with the skin’s lipid barrier. The compound penetrates the skin and integrates into the lipid matrix, enhancing the skin’s moisture retention and barrier function. It also acts as an emollient, providing a smooth and soft texture to the skin. The molecular targets and pathways involved include the skin’s lipid metabolism and barrier function pathways.

Comparación Con Compuestos Similares

1,3-Butanediol dipalmitate can be compared with other similar compounds, such as:

1,2-Butanediol dipalmitate: Similar in structure but with different physical and chemical properties.

1,4-Butanediol dipalmitate: Another structural isomer with distinct properties and applications.

2,3-Butanediol dipalmitate: A different isomer with unique characteristics.

The uniqueness of this compound lies in its specific structure, which provides distinct emollient and moisturizing properties, making it highly suitable for cosmetic and pharmaceutical applications.

Actividad Biológica

1,3-Butanediol dipalmitate is an ester derived from 1,3-butanediol and palmitic acid, recognized for its potential biological activities. This compound's properties are of interest in various fields, including pharmacology, nutrition, and cosmetics. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

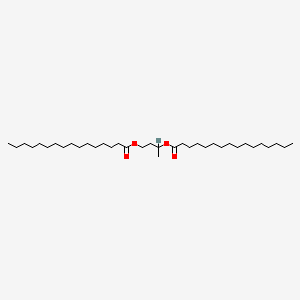

This compound has the molecular formula and is characterized by two palmitic acid chains linked to a 1,3-butanediol backbone. This structure contributes to its physical properties and biological activities.

1. Hypoglycemic Effects

Research indicates that 1,3-butanediol can serve as a hypoglycemic agent. It is metabolized to β-hydroxybutyrate (βHB), which plays a crucial role in energy metabolism and may help regulate blood sugar levels. A study showed that administering 20% 1,3-butanediol in drinking water to rats significantly elevated systemic βHB concentrations comparable to fasting states but was associated with adverse effects such as dehydration and metabolic acidosis .

2. Antimicrobial Properties

1,3-Butanediol has shown antimicrobial activity against various pathogens. It inhibits the growth of bacteria such as Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa at certain concentrations . This property makes it a candidate for use in food preservation and hygiene products.

3. Role in Ketone Production

As a precursor to ketone bodies, 1,3-butanediol is used to induce ketosis. Its administration has been associated with improved endurance performance in sports by enhancing energy availability through increased ketone levels . The conversion of 1,3-butanediol to βHB provides an alternative energy source during prolonged exercise or fasting.

Case Study 1: Effects on Cycling Performance

A study investigated the impact of acute hyperketonemia induced by racemic 1,3-butanediol on cycling performance. Participants who ingested the compound showed improved performance metrics due to enhanced energy availability from increased blood ketone levels . This suggests potential applications in sports nutrition.

Case Study 2: Safety and Tolerance

A four-week study on Wistar-Kyoto rats highlighted the safety profile of varying concentrations of 1,3-butanediol. While lower concentrations were well-tolerated, higher doses led to significant physiological changes including body mass loss and dehydration . These findings underscore the need for careful dosage considerations when utilizing this compound for its beneficial effects.

Research Findings

Propiedades

IUPAC Name |

3-hexadecanoyloxybutyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)39-33-32-34(3)40-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUURJMJXATZVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33599-10-9 | |

| Record name | 1,3-Butylene glycol dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033599109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-butylene glycol dipalmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKQ2FMY6YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.